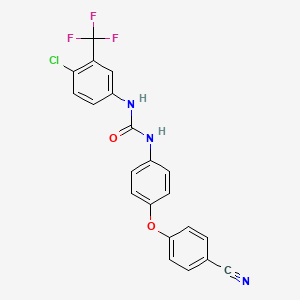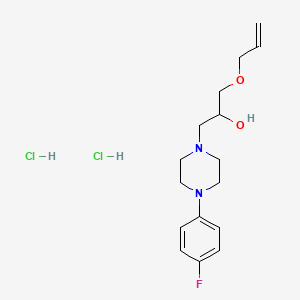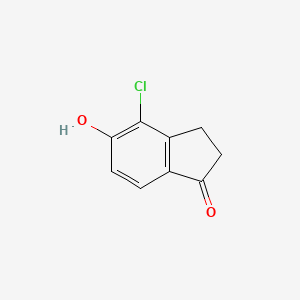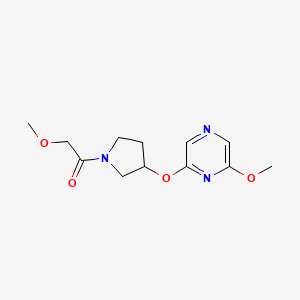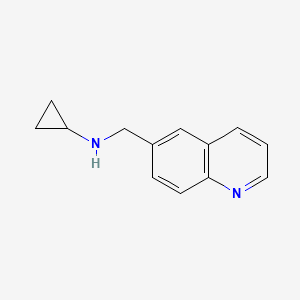
N-(quinolin-6-ylmethyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(quinolin-6-ylmethyl)cyclopropanamine” is a chemical compound used in scientific research. It has a molecular formula of C13H14N2 and a molecular weight of 198.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline ring attached to a cyclopropanamine group . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C13H14N2 and a molecular weight of 198.26 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found .Scientific Research Applications
Sensing of Nitro-Phenolic Compounds
N-(quinolin-6-ylmethyl)cyclopropanamine: derivatives have been utilized as fluorescent organic probes for the detection of nitro-phenolic compounds, which are crucial for environmental monitoring due to their use in explosives and their potential environmental hazards . These compounds can detect highly explosive substances like 2,4,6-trinitrophenol (TNP) in water, with a detection limit in the parts per million range, making them valuable for on-site detection in security applications .
Zinc Ion Detection
The same quinoline-based compounds are also effective in sensing Zn²⁺ ions at parts per billion levels . This is particularly significant in biological systems where zinc plays a crucial role in various enzymatic functions and its homeostasis is vital for health. The selective sensing ability of these compounds can be applied in biomedical research and diagnostics .
c-Met Inhibitors for Cancer Therapy
Quinolin-6-ylmethyl derivatives have been designed as potential inhibitors of the c-Met receptor tyrosine kinase, which is implicated in various cancers . By disrupting the HGF/c-Met signaling pathway, these compounds can inhibit tumor growth and metastasis, offering a promising avenue for cancer treatment .
Molecular Docking Studies
These compounds have been subjected to molecular docking studies to understand their interaction with the c-Met enzyme . This application is crucial in drug design and development, as it allows researchers to predict the binding affinity and orientation of small molecules within the target protein’s active site .
Chemical Library Diversification
The synthesis of novel this compound derivatives contributes to the diversification of chemical libraries . Such libraries are essential for high-throughput screening in drug discovery, enabling the identification of new lead compounds with therapeutic potential .
Environmental Monitoring
Due to their sensitivity to specific compounds, these quinoline derivatives can be employed in environmental monitoring devices. They can detect pollutants and toxic substances in water and soil, aiding in the protection of ecosystems and public health .
Mechanism of Action
While the specific mechanism of action for “N-(quinolin-6-ylmethyl)cyclopropanamine” is not available, quinoline derivatives are known to exhibit a wide range of biological activities. They can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Safety and Hazards
properties
IUPAC Name |
N-(quinolin-6-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-11-8-10(9-15-12-4-5-12)3-6-13(11)14-7-1/h1-3,6-8,12,15H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWCRMBLQGFVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

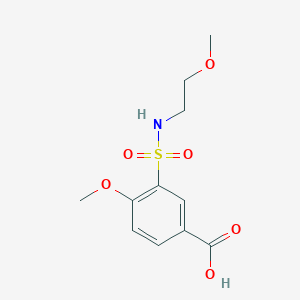
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)
![2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine](/img/structure/B2558062.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2558065.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2558067.png)


-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)
